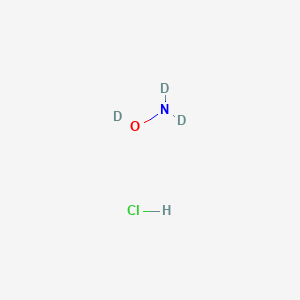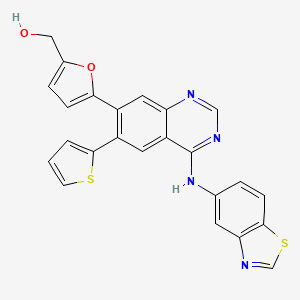
Velagliflozin proline hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Velagliflozin proline hydrate is the clinical form of Velagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor. It exhibits antidiabetic activity by decreasing renal glucose reabsorption and promoting glycosuria, effectively reducing blood sugar and insulin levels . This compound is particularly significant in the treatment of diabetes mellitus, offering a novel approach to managing blood glucose levels.
Métodos De Preparación
Industrial Production Methods: Industrial production of Velagliflozin proline hydrate typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to comply with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Velagliflozin proline hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of Velagliflozin, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Velagliflozin proline hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and insulin regulation.
Medicine: Applied in the treatment of diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new antidiabetic drugs and formulations .
Mecanismo De Acción
Velagliflozin proline hydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2), a renal transporter responsible for reabsorbing glucose from the glomerular filtrate back into the circulation. By blocking this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels .
Comparación Con Compuestos Similares
- Empagliflozin
- Dapagliflozin
- Canagliflozin
Comparison: Velagliflozin proline hydrate is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. Its clinical efficacy and safety profile are comparable to other compounds in this class, but specific differences in absorption, metabolism, and excretion may influence its overall therapeutic utility .
Propiedades
Fórmula molecular |
C28H36N2O8 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1 |
Clave InChI |
SSNUQDYITAZVPB-YAKUHWJSSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O |
SMILES canónico |
C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)
![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

